6-(3-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol
Description
The compound 6-(3-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol is a pyrimidine derivative featuring a 3-methoxyphenyl substituent at the 6-position and a sulfanyl-linked 5-methyl-2-(4-methylphenyl)-1,3-oxazole moiety at the 2-position. The structural complexity of this compound—specifically the oxazole ring and sulfanyl bridge—suggests unique electronic and steric properties that may influence its reactivity, solubility, and binding affinity compared to simpler analogues.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-14-7-9-16(10-8-14)22-24-20(15(2)29-22)13-30-23-25-19(12-21(27)26-23)17-5-4-6-18(11-17)28-3/h4-12H,13H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFNQDNPDYGHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3-methoxyphenyl)-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol represents a novel structure in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that combine various functional groups. The key steps generally include:
- Formation of the Pyrimidine Core : Utilizing pyrimidine derivatives as starting materials.
- Introduction of the Methoxy and Oxazole Groups : These substitutions are crucial for enhancing biological activity.
- Final Coupling Reaction : This step often involves the formation of the sulfide linkage, which is essential for the compound's pharmacological properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity
Studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation. For instance, a related pyrimidine derivative demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro assays against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed promising results, with minimum inhibitory concentrations (MICs) in the low micromolar range.
Enzyme Inhibition
Inhibitory assays on specific enzymes such as NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D) have shown that pyrimidine derivatives can significantly modulate lipid signaling pathways, which are crucial in various physiological processes and disease states.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances potency by improving binding affinity to target enzymes.
- Sulfide Linkage : The methyl sulfanyl group significantly contributes to the compound's overall biological efficacy.
| Substituent | Effect on Activity |
|---|---|
| Methoxy Group | Increases solubility and potency |
| Methyl Sulfanyl | Enhances enzyme inhibition |
| Oxazole Ring | Provides structural stability |
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of similar compounds found that those with a methoxy substitution showed a 50% reduction in cell viability at concentrations as low as 10 µM.
- Animal Models : Preliminary in vivo studies have indicated that these compounds can reduce tumor growth in xenograft models, suggesting potential for further development as anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Electronic and Steric Properties
- The oxazole ring in the target compound contributes to π-π stacking interactions, while its 4-methylphenyl group introduces steric hindrance that could limit binding to flat active sites .
- The sulfanyl bridge (-S-CH₂-) may confer flexibility, allowing the oxazole and pyrimidine rings to adopt conformations inaccessible to rigid analogues like the bicyclic pyrimido-pyrimidinone .
Notes
Limitations : Biological activity data (e.g., IC₅₀, binding assays) for the target compound is absent in the provided evidence.
Computational Modeling : Molecular docking or DFT studies could further elucidate the target’s interaction mechanisms compared to analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
